1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
Description
1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea (CAS: 853318-49-7) is a heterocyclic urea derivative featuring a pyrimidine ring substituted with a methyl group at the 4-position and a 3-(trifluoromethyl)phenyl group. The pyrimidine core and trifluoromethyl substituent contribute to its electronic and steric properties, which influence binding affinity and metabolic stability .
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-8-5-6-17-11(18-8)20-12(21)19-10-4-2-3-9(7-10)13(14,15)16/h2-7H,1H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFGFUUVATJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853318-49-7 | |
| Record name | N-(4-METHYL-2-PYRIMIDINYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea, also known by its CAS number 723740-38-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C14H12F3N3S
- Molecular Weight : 311.33 g/mol
-
Structure :
Biological Activity Overview
1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea has been investigated for various biological activities, including:
1. Antimicrobial Activity
Research indicates that compounds with similar urea structures exhibit moderate antimicrobial properties. For instance, pyrazolyl ureas have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 250 μg/mL .
2. Anti-inflammatory Effects
Urea derivatives have been studied for their anti-inflammatory properties. Certain analogs demonstrated significant inhibition of pro-inflammatory cytokines like TNFα and IL-17 in vitro, with IC50 values ranging from 0.1 to 1 μM . This suggests that 1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea may possess similar anti-inflammatory potential.
3. Enzyme Inhibition
Compounds within this structural class have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation. Some studies report IC50 values between 16.2 and 50.2 nmol/L for related compounds .
Structure-Activity Relationship (SAR)
The biological activity of urea derivatives is often influenced by their structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and potentially increases binding affinity to targets. |
| Methylpyrimidine Ring | Contributes to the overall stability and reactivity of the compound. |
| Urea Linkage | Critical for the interaction with biological targets such as enzymes and receptors. |
Case Studies
- Antimicrobial Testing : A study evaluated various urea derivatives against a panel of bacterial strains, finding that certain modifications led to improved efficacy against resistant strains .
- Anti-inflammatory Mechanisms : Research involving the administration of urea derivatives in animal models demonstrated a significant reduction in inflammatory markers post-treatment, indicating potential therapeutic applications in chronic inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has shown potential as a tyrosine kinase inhibitor, which is crucial in cancer treatment. It is structurally related to imatinib and nilotinib, both of which are used in treating chronic myeloid leukemia (CML) and other cancers. Studies indicate that modifications in the pyrimidine and phenyl groups can enhance potency against specific cancer cell lines .
- Inhibitory Mechanism :
Agricultural Applications
- Insecticide Development :
- Synthesis of Related Compounds :
Data Table: Summary of Applications
Case Studies
-
Case Study on Anticancer Activity :
- A study published in ACS Publications demonstrated that compounds similar to 1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea exhibited high affinity for Bcr-Abl tyrosine kinase, leading to significant inhibition of cancer cell proliferation in vitro. The structure-activity relationship (SAR) analysis highlighted the importance of the trifluoromethyl group in enhancing binding affinity .
-
Case Study on Insecticidal Properties :
- An experimental study assessed the effectiveness of various derivatives of this compound against Plutella xylostella. Results indicated that certain modifications increased the compound's toxicity compared to traditional insecticides like fipronil, suggesting a promising alternative for pest management strategies in agriculture .
Comparison with Similar Compounds
Pyridine-Based Ureas ()
- Compound 83: 1-[3-(Trifluoromethyl)phenyl]-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea Structural Differences: Replaces the pyrimidine ring with a pyridine core, introduces a methoxyphenyl group. Key Insight: Pyridine-based analogs may exhibit altered binding modes compared to pyrimidine derivatives due to differences in ring electron density and hydrogen-bonding capacity .
Thiazole-Piperazine Ureas ()
- Compound 11e: 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Structural Differences: Incorporates a thiazole-piperazine moiety instead of pyrimidine. Activity: No direct biological data provided, but the piperazine-thiazole system is known to enhance solubility and modulate kinase inhibition.
Morpholinopyrimidine Derivatives ()
- Compound: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea Structural Differences: Substitutes pyrimidine with a morpholine-modified pyrimidine and adds a chloro group. Activity: Synthesis yield (10%) suggests challenges in stability or reactivity. Key Insight: Morpholine rings enhance solubility but may reduce membrane permeability compared to the target compound’s methylpyrimidine group .
Halogen-Substituted Ureas ()
- Compound: 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea Structural Differences: Bromo and chloro substituents replace the methylpyrimidine group.
Comparative Data Table
Research Findings and Implications
- Heterocyclic Core Impact : Pyrimidine derivatives (e.g., target compound) generally exhibit higher metabolic stability than pyridine analogs due to reduced susceptibility to oxidative metabolism .
- Methoxy or morpholine groups counterbalance this by increasing polarity .
- Pharmacokinetic Trade-offs : Thiazole-piperazine systems (e.g., 11e) improve solubility but may introduce off-target interactions, whereas simpler pyrimidine-urea scaffolds (target compound) offer a more focused pharmacophore .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of 4-methylpyrimidin-2-amine and 3-(trifluoromethyl)phenyl isocyanate. Key steps include:
- Coupling Reagents : Use EDCI or DCC to facilitate urea bond formation under anhydrous conditions .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%).
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate) and reaction time (12–24 hours at 25–40°C) .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR validate aromatic protons (δ 7.2–8.5 ppm) and urea NH signals (δ 9.1–10.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 351.12) .
- IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and CF₃ group vibrations (~1120–1170 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : Computational docking and kinase inhibition assays suggest interactions with:
- Kinases : EGFR or VEGFR2 due to pyrimidine’s ATP-binding pocket affinity .
- Proteases : Caspase-3 inhibition potential via urea’s hydrogen-bonding motifs .
Validate via competitive binding assays (e.g., fluorescence polarization) and IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?
- Methodological Answer :
- Substituent Variation : Compare analogs with halogen (Cl, Br) or methoxy groups at the phenyl ring to assess potency shifts .
- Pyrimidine Modifications : Introduce dimethylamino or morpholino groups to enhance solubility and target affinity .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (HEK293 vs. HeLa), serum concentration, and incubation time .
- Purity Verification : Re-test compounds with HPLC purity >98% to exclude batch-specific impurities .
- Structural Confirmation : Re-examine NMR and crystallography data to rule out isomerization or degradation .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify differentially expressed pathways post-treatment .
- Chemical Probes : Synthesize fluorescently tagged analogs (e.g., BODIPY conjugates) for live-cell imaging and target localization .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to purified targets .
Q. What methodologies assess the environmental fate of this compound in ecotoxicology studies?
- Methodological Answer :
- Degradation Pathways : Use LC-QTOF-MS to identify photolysis/hydrolysis byproducts in simulated environmental matrices .
- Bioaccumulation : Measure logKow (octanol-water partition coefficient) and BCF (bioconcentration factor) in zebrafish models .
- Toxicity Profiling : EC₅₀ assays on Daphnia magna and algae to evaluate aquatic toxicity .
Q. How do ion mobility-mass spectrometry (IM-MS) techniques enhance structural analysis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
